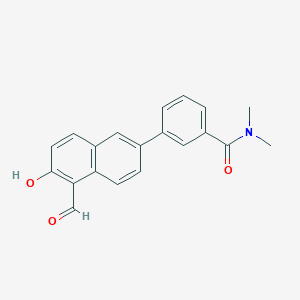
3-(5-Formyl-6-hydroxy-2-naphthalenyl)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is also known by other identifiers such as SCHEMBL12674915 and CHEMBL3665044 . This compound has been studied for its potential inhibitory effects on certain biological pathways, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthetic routes and reaction conditions for US8614253, 29-19 involve the use of specific reagents and catalysts to achieve the desired molecular structure. The preparation methods typically include the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of reactions involving aromatic compounds and amines.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure. This may involve reactions such as bromination, formylation, and hydroxylation.
Purification and Isolation: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.
Análisis De Reacciones Químicas
US8614253, 29-19 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
US8614253, 29-19 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving synthetic organic chemistry and reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to protein misfolding and stress responses.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of US8614253, 29-19 involves its interaction with specific molecular targets. One of the primary targets is IRE-1α, a key player in the unfolded protein response pathway. By inhibiting IRE-1α, the compound can modulate the cellular response to stress and protein misfolding . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and thereby affecting downstream signaling pathways.
Comparación Con Compuestos Similares
US8614253, 29-19 can be compared with other similar compounds, such as:
US9241942, 29-19: Another compound with similar inhibitory effects on IRE-1α.
US9493435, 167: A related compound with similar structural features and biological activity.
The uniqueness of US8614253, 29-19 lies in its specific molecular structure, which allows for effective inhibition of IRE-1α with minimal off-target effects. This makes it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H17NO3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-(5-formyl-6-hydroxynaphthalen-2-yl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H17NO3/c1-21(2)20(24)16-5-3-4-13(11-16)14-6-8-17-15(10-14)7-9-19(23)18(17)12-22/h3-12,23H,1-2H3 |
Clave InChI |
NWWPDKVVFKCCIV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=C(C=C3)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



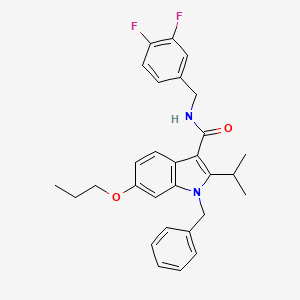
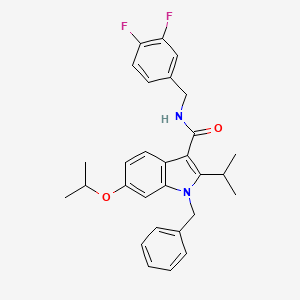
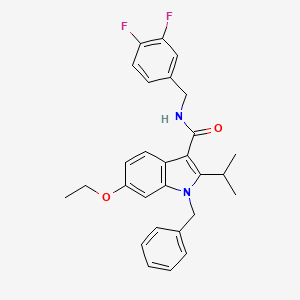
![2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid](/img/structure/B10836711.png)

![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)
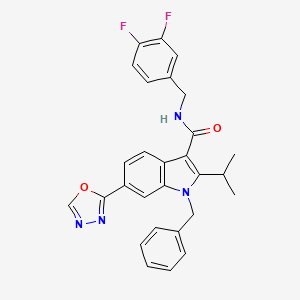
![(2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide](/img/structure/B10836761.png)
![[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B10836772.png)
![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)
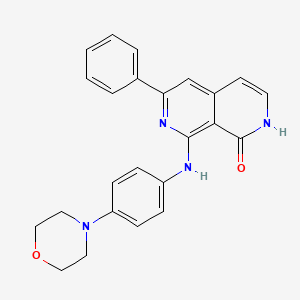
![4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde](/img/structure/B10836784.png)
![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)